(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium
Description
(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium is a nitroaryl-substituted oxidoazanium compound characterized by an intramolecular charge-transfer system. The (E)-configuration arises from the spatial arrangement of the methyl group and the 2-nitrophenyl moiety around the azanium core. The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring enhances its electron-deficient character, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-methyl-1-(2-nitrophenyl)methanimine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOYZKACAZVKU-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=CC=C1[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=CC=C1[N+](=O)[O-])/[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium typically involves the reaction of 2-nitrobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxidoazanium group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar solvents like ethanol or acetonitrile, with catalysts to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
Scientific Research Applications
(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Structural Differences
The compound is compared to two acetohydrazide derivatives from :
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k)
- Contains a hydroxy-nitrobenzylidene group and a coumarin-derived acetohydrazide backbone.
- The nitro group is at the para position relative to the hydroxyl group, altering electronic effects compared to the ortho-nitro substitution in the target compound.
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)
- Features a 3-phenylallylidene substituent instead of a nitroaryl group, resulting in distinct electronic and steric profiles.
Key Structural Contrasts:
- The oxidoazanium core in the target compound introduces a permanent positive charge, unlike the neutral acetohydrazides.
Spectroscopic and Elemental Analysis
Infrared (IR) Spectroscopy:
- Target Compound: Expected strong absorption at ~1550 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), consistent with nitroaryl groups.
- 2k: Exhibits peaks at 1665 cm⁻¹ (C=O stretch of coumarin) and 1590 cm⁻¹ (C=N stretch of hydrazide), absent in the target compound.
- 2l: Shows a distinct C=C stretch at 1620 cm⁻¹ from the allylidene group.
¹H NMR Data:
- Target Compound: Anticipated aromatic protons near δ 7.5–8.5 ppm (nitrophenyl) and a singlet for the methyl group at δ ~3.2 ppm.
- 2k: Coumarin protons resonate at δ 6.2–7.8 ppm, with a hydroxy proton at δ 12.1 ppm.
- 2l: Allylidene protons appear as multiplets at δ 6.5–7.3 ppm.
Elemental Analysis:
Biological Activity
(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
The presence of the nitrophenyl group is significant for its biological activity, as it may influence interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, impacting signal transduction pathways.
- Induction of Apoptosis : Some studies indicate that it may induce apoptosis in cancer cells through caspase activation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections.
Anticancer Properties
The compound's anticancer activity has been explored in several case studies. Notably:
- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
- Case Study 2 : Another investigation focused on its effects on lung cancer cells (A549), where it was found to induce cell cycle arrest at the G1 phase and promote apoptosis.
Research Findings
Recent studies have shed light on the compound's diverse biological activities:
- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals effectively in various assays.
- Anti-inflammatory Effects : It appears to reduce pro-inflammatory cytokine levels in activated macrophages, suggesting potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
